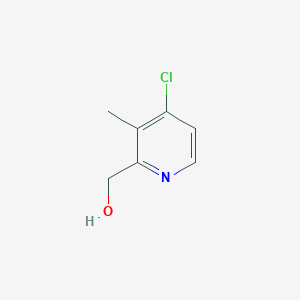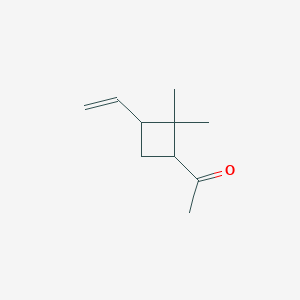
4-(Isothiocyanatomethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Isothiocyanatomethyl)pyridine, also known as ITCMP, is a chemical compound that has been increasingly studied in scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been found to exhibit several biochemical and physiological effects.
作用机制
The mechanism of action of 4-(Isothiocyanatomethyl)pyridine is not well understood. However, it is believed that 4-(Isothiocyanatomethyl)pyridine reacts with thiol groups on proteins and other biomolecules, leading to the modification of their function. This modification can result in changes in the activity of enzymes, receptors, and other cellular processes.
生化和生理效应
4-(Isothiocyanatomethyl)pyridine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has antifungal and antibacterial properties. 4-(Isothiocyanatomethyl)pyridine has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
实验室实验的优点和局限性
One of the advantages of using 4-(Isothiocyanatomethyl)pyridine in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in various experiments. However, one of the limitations of using 4-(Isothiocyanatomethyl)pyridine is that its mechanism of action is not well understood, which makes it difficult to predict its effects in different experimental systems.
未来方向
There are several future directions for research on 4-(Isothiocyanatomethyl)pyridine. One area of interest is the development of new synthetic routes to 4-(Isothiocyanatomethyl)pyridine and its derivatives. Another area of interest is the study of 4-(Isothiocyanatomethyl)pyridine's mechanism of action and its effects on different biomolecules. Additionally, the potential applications of 4-(Isothiocyanatomethyl)pyridine in drug discovery and development are also worth exploring.
Conclusion:
In conclusion, 4-(Isothiocyanatomethyl)pyridine is a chemical compound that has several potential applications in scientific research. Its unique properties make it a valuable building block for the synthesis of bioactive molecules and a useful tool for studying protein-ligand interactions. While its mechanism of action is not well understood, its biochemical and physiological effects make it a promising candidate for further research.
合成方法
The synthesis of 4-(Isothiocyanatomethyl)pyridine involves the reaction of 4-bromomethylpyridine with potassium thiocyanate in the presence of copper(I) iodide as a catalyst. This reaction yields 4-(Isothiocyanatomethyl)pyridine as a white solid with a yield of around 80%. The purity of the compound can be further improved by recrystallization from an appropriate solvent.
科学研究应用
4-(Isothiocyanatomethyl)pyridine has been found to have several potential applications in scientific research. One of the primary applications of 4-(Isothiocyanatomethyl)pyridine is in the synthesis of various bioactive molecules. It can be used as a building block to synthesize compounds that have anticancer, antifungal, and antibacterial properties. 4-(Isothiocyanatomethyl)pyridine has also been used as a fluorescent probe to study protein-ligand interactions.
属性
CAS 编号 |
106244-99-9 |
|---|---|
产品名称 |
4-(Isothiocyanatomethyl)pyridine |
分子式 |
C7H6N2S |
分子量 |
150.2 g/mol |
IUPAC 名称 |
4-(isothiocyanatomethyl)pyridine |
InChI |
InChI=1S/C7H6N2S/c10-6-9-5-7-1-3-8-4-2-7/h1-4H,5H2 |
InChI 键 |
QWJIEZNWDMSUEN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1CN=C=S |
规范 SMILES |
C1=CN=CC=C1CN=C=S |
同义词 |
Pyridine, 4-(isothiocyanatomethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



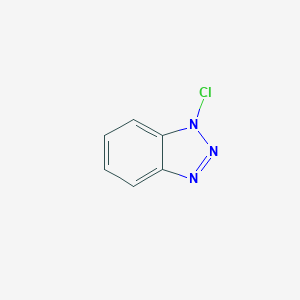
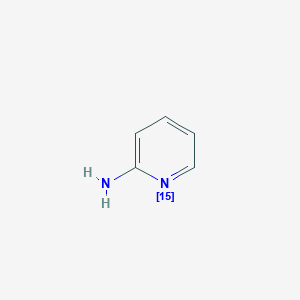
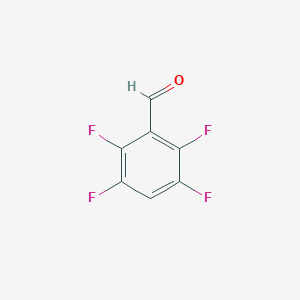
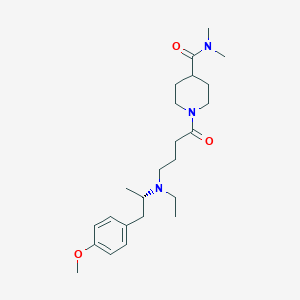
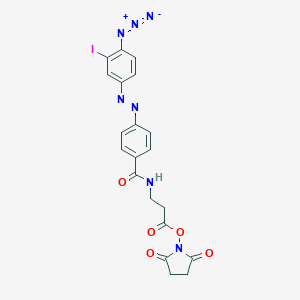
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
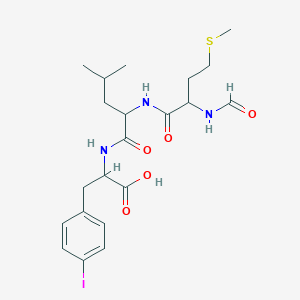
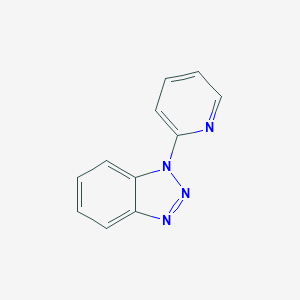
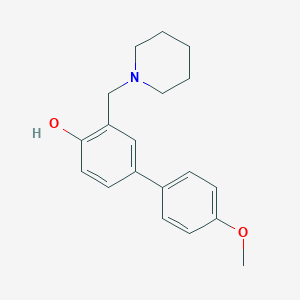
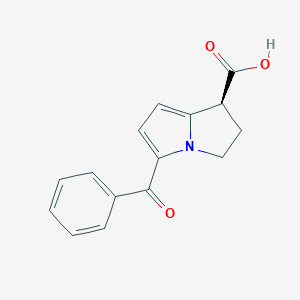
![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)
